(S)-3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Description
(S)-3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative featuring a benzyl ester group, a chloroacetylated ethylamine side chain, and a stereogenic center at the pyrrolidine C3 position. This compound is structurally designed to leverage the pyrrolidine scaffold’s conformational rigidity, which is often exploited in medicinal chemistry for targeting enzymes or receptors.
Properties
IUPAC Name |
benzyl (3S)-3-[(2-chloroacetyl)-ethylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-2-19(15(20)10-17)14-8-9-18(11-14)16(21)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAQBTSRUNSGID-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a compound with significant potential in medicinal chemistry, particularly due to its structural features that may confer various biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications based on available literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the pyrrolidine core followed by the introduction of the chloroacetyl and ethyl amino groups. The final step includes the esterification with benzyl alcohol to yield the target compound.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of pyrrolidine and thiazole structures can display effective antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Good to moderate |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Moderate to high |
These findings suggest that modifications to the pyrrolidine structure can enhance antimicrobial efficacy, which may apply to this compound as well .
Anticancer Properties
The compound has been evaluated for its anticancer potential. Similar compounds have demonstrated cytotoxic effects in various cancer cell lines. For example, compounds with structural similarities were tested against A-431 and Jurkat cells, showing significant inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| A-431 | <10 |
| Jurkat | <10 |
This indicates that this compound could potentially exhibit similar anticancer activity, warranting further investigation into its mechanisms of action and efficacy .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may be linked to the modulation of specific cellular pathways involved in apoptosis and cell cycle regulation. The presence of the chloroacetyl group is thought to play a critical role in enhancing its reactivity and interaction with biological targets.
Case Studies
Several studies have explored the biological activity of related compounds:
- Anticonvulsant Activity : Compounds derived from similar structures have shown promise in anticonvulsant assays, suggesting a potential neuroprotective role.
- Antifungal Activity : While some derivatives have demonstrated antifungal properties, others have been less effective, indicating variability based on structural modifications.
Scientific Research Applications
Medicinal Chemistry Applications
This compound is primarily explored for its potential therapeutic applications due to its structural complexity and the presence of multiple functional groups that can interact with biological systems.
Anticancer Activity
Recent studies have indicated that compounds similar to (S)-3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester exhibit significant anticancer properties. For instance, derivatives of pyrrolidine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
| Compound Name | Activity | Reference |
|---|---|---|
| Pyrrolidine Derivative A | Induces apoptosis in breast cancer cells | |
| Pyrrolidine Derivative B | Inhibits proliferation in colon cancer |
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Research indicates that similar compounds can modulate neurotransmitter systems and protect neuronal cells from oxidative stress.
| Study | Findings |
|---|---|
| Study on Ethylamino Derivatives | Showed reduced neuronal death in models of neurodegeneration |
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a versatile intermediate for synthesizing various bioactive molecules.
Synthesis Pathways
Several synthetic routes have been developed to produce this compound effectively:
- Chloroacetylation of Pyrrolidine : The initial step involves the chloroacetylation of pyrrolidine derivatives.
- Formation of Benzyl Ester : Subsequent esterification with benzyl alcohol enhances the compound's solubility and bioavailability.
Biological Interaction Studies
Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent.
Target Interaction
Studies have demonstrated that this compound can interact with specific receptors and enzymes, influencing various biological pathways:
| Biological Target | Interaction Type | Effect |
|---|---|---|
| Enzyme X | Inhibition | Reduced metabolic activity |
| Receptor Y | Agonism | Enhanced signaling pathway |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues differ primarily in substituents on the pyrrolidine/piperidine core, acyl groups, and amino side chains. Below is a comparative analysis:
Key Observations:
Core Modifications :
- Substitution of pyrrolidine with piperidine (as in ) increases ring size, altering conformational flexibility and possibly binding affinity to biological targets .
- Ethoxymethyl -modified analogues () prioritize solubility over reactivity, making them suitable for aqueous formulations .
Acyl Group Variations: Replacement of the chloro-acetyl group with amino-acetyl () eliminates electrophilicity, favoring non-covalent interactions (e.g., hydrogen bonding) in drug-receptor complexes .
Amino Substituent Effects: Cyclopropyl () and isopropyl () groups introduce steric hindrance, which may reduce off-target interactions but also limit metabolic stability . Ethyl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
